

Application Notes: Trifluoromethylation of Electron-Rich Arenes with Zinc Trifluoromethanesulfinate

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Compound of Interest

Compound Name: *Zinc TrifluoroMethanesulfinate*

Cat. No.: *B1355467*

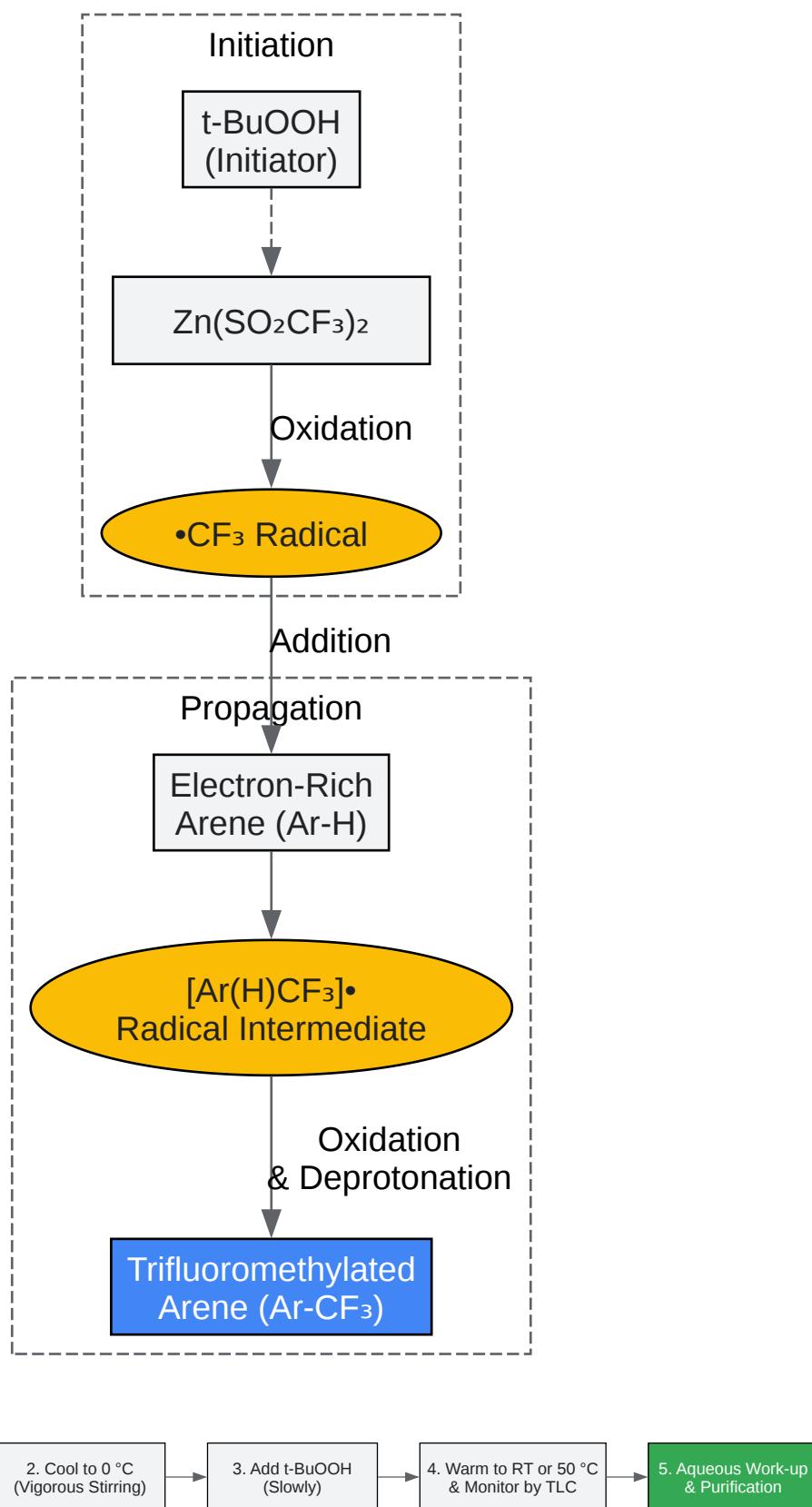
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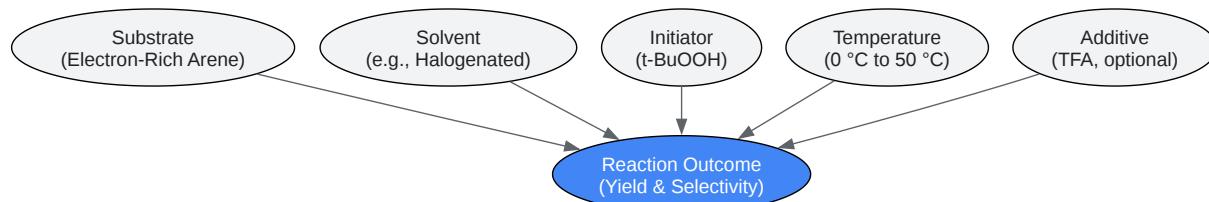
Introduction

The introduction of a trifluoromethyl ($-CF_3$) group into organic molecules is a critical strategy in drug discovery and materials science.^[1] The $-CF_3$ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for a methyl group.^[2] Direct C-H trifluoromethylation of arenes and heteroarenes offers an efficient route to novel chemical entities.^[3] **Zinc trifluoromethanesulfinate**, $Zn(SO_2CF_3)_2$, has emerged as a highly effective reagent for this transformation, valued for its stability, ease of handling, and high reactivity. It is part of a modular "toolkit" of zinc sulfinate salts used for the direct C-H functionalization of medicinally relevant heterocycles under mild and practical conditions.^{[2][4]}

Mechanism of Action

The reaction proceeds through a free-radical mechanism.^[1] An oxidizing agent, typically a peroxide like tert-butyl hydroperoxide (TBHP), initiates the process by generating a trifluoromethyl radical ($\bullet CF_3$) from the zinc sulfinate salt.^[5] This electron-deficient $\bullet CF_3$ radical then adds selectively to the most electron-rich position of the arene or heteroarene.^{[3][6]} The resulting radical intermediate is then oxidized to form the final trifluoromethylated product. The Lewis acidic zinc(II) center is believed to play a crucial role by coordinating to the substrate, thereby activating it towards radical attack and leading to higher yields compared to sodium analogues.^[1]





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